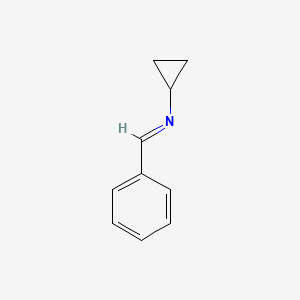
N-benzylidenecyclopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine,n-(phenylmethylene)- is an organic compound with the molecular formula C10H11N It is a derivative of cyclopropanamine, where the amine group is substituted with a phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanamine,n-(phenylmethylene)- can be synthesized through the condensation of benzaldehyde with cyclopropanamine. The reaction typically involves refluxing benzaldehyde and cyclopropanamine in dichloromethane (CH2Cl2) with the addition of molecular sieves to remove water formed during the reaction . The mixture is then filtered, and the solvent is evaporated to obtain the product.
Industrial Production Methods
While specific industrial production methods for Cyclopropanamine,n-(phenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine,n-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion back to cyclopropanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Cyclopropanamine,n-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine,n-(phenylmethylene)- involves its interaction with various molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: The parent compound without the phenylmethylene substitution.
N-Benzylcyclopropanamine: Similar structure but with a benzyl group instead of phenylmethylene.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Uniqueness
Cyclopropanamine,n-(phenylmethylene)- is unique due to the presence of both the cyclopropane ring and the phenylmethylene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
3187-77-7 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-phenylmethanimine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,8,10H,6-7H2 |
InChI Key |
AJEGQHWTAFJTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



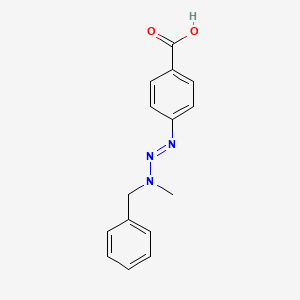
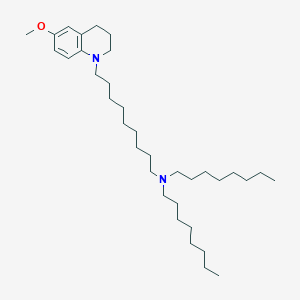
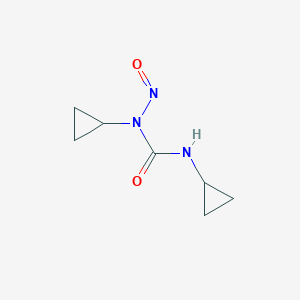

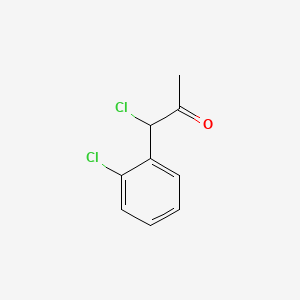
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
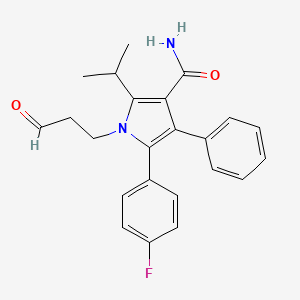

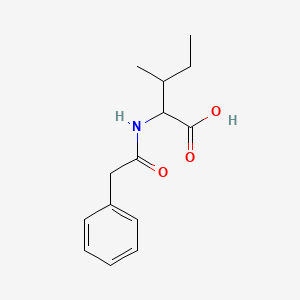
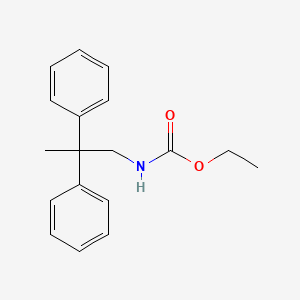


![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
